molecular formula C20H14ClN3O2S B2537194 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865543-63-1

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2537194
CAS RN: 865543-63-1
M. Wt: 395.86
InChI Key: QYCSGTMRGBOBNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Synthesis and Characterization

4-Benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have been the focus of various studies due to their promising applications in scientific research, particularly in the synthesis and characterization of novel compounds with potential biological activities. For instance, the synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored, demonstrating their potential in the development of anticancer agents. These compounds were synthesized using various starting materials and evaluated for their anticancer activity against different cancer cell lines, highlighting their moderate to excellent activities compared to reference drugs (Salahuddin et al., 2014); (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Research has also delved into the antimicrobial properties of similar compounds, with studies synthesizing derivatives and evaluating their efficacy against various bacterial and fungal strains. These studies provide insight into the potential of such compounds in the development of new antimicrobial agents, offering a promising avenue for addressing drug resistance (G. Naganagowda & A. Petsom, 2011); (N. Nayak et al., 2016).

Anti-inflammatory and Antiedematogenic Properties

Additionally, the anti-inflammatory and antiedematogenic properties of benzophenone-appended oxadiazole derivatives have been investigated. These compounds have shown significant activity in vitro, suggesting their potential in the development of new anti-inflammatory drugs (Naveen Puttaswamy et al., 2018).

Nematocidal Activity

Another study focused on the nematocidal activity of novel 1,2,4-oxadiazole derivatives, identifying compounds with promising activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This highlights the potential application of such compounds in agricultural pest control (Dan Liu et al., 2022).

Mechanism of Action

properties

IUPAC Name

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-17-11-10-16(27-17)19-23-24-20(26-19)22-18(25)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCSGTMRGBOBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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